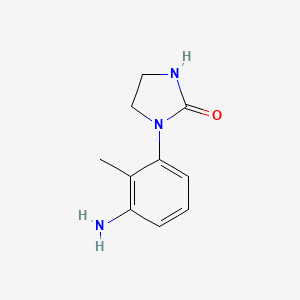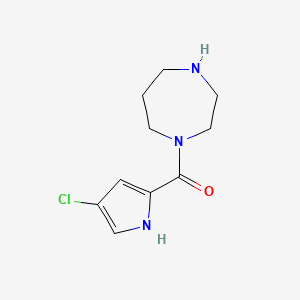
N-(4-aminophenyl)-4-chloro-N-methylbenzamide
Descripción general
Descripción
“N-(4-aminophenyl)-4-chloro-N-methylbenzamide” is a compound that likely contains an amide group (-CONH2) attached to a benzene ring, which is also substituted with an amino group (-NH2) and a chloro group (-Cl) .
Molecular Structure Analysis
The molecular structure of similar compounds has been studied using techniques like Density Functional Theory . These studies often involve the calculation of various properties and behaviors of the molecule.
Chemical Reactions Analysis
The compound, being an amide, might undergo typical reactions of amides, such as hydrolysis. The presence of the amino group might make the compound a target for reactions specific to amines .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For instance, similar compounds like “N-(4-aminophenyl)sulfonylacetamide” appear as a white powder at room temperature .
Aplicaciones Científicas De Investigación
Synthesis and Characterization of Novel Aromatic Polyimides
Research conducted by Butt et al. (2005) involved the synthesis of novel diamines, including derivatives of aminobenzamides, which were polymerized with various dianhydrides to produce polyimides. These polymers exhibited good solubility in organic solvents and showed high thermal stability, with degradation temperatures ranging from 240°C to 550°C, and glass transition temperatures (Tg) between 168°C and 254°C. This study highlights the potential of aminobenzamide derivatives in the development of high-performance materials with applications in electronics and aerospace industries (Butt, Akhtar, Zafar-uz-Zaman, & Munir, 2005).
Anticonvulsant Activity of 4-Aminobenzamides
Clark et al. (1984) explored the anticonvulsant effects of a series of 4-aminobenzamides. These compounds were evaluated for their efficacy against seizures induced by electroshock and pentylenetetrazole in mice. The study found that certain N-alkyl amides exhibited potent anticonvulsant activity, with one compound showing significant protection against maximal electroshock seizures. These findings suggest the potential of 4-aminobenzamide derivatives in the development of new anticonvulsant drugs (Clark, Wells, Sansom, Norris, Dockens, & Ravis, 1984).
Gastroprokinetic Activity of Benzamide Derivatives
A study by Kalo et al. (1995) investigated the gastroprokinetic activity of N-(4-amino-5-chloro-2-methoxyphenyl)-4-benzyl-2-morpholineacetamide and related compounds. The research aimed to examine the effects of these compounds on gastric emptying and serotonin-4 receptor binding. The study revealed that specific structural configurations of the benzamide derivatives were essential for potent gastroprokinetic activity, indicating the potential application of these compounds in treating gastrointestinal motility disorders (Kalo, Morie, Yoshida, Fujiwara, & Kon, 1995).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
N-(4-aminophenyl)-4-chloro-N-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O/c1-17(13-8-6-12(16)7-9-13)14(18)10-2-4-11(15)5-3-10/h2-9H,16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAKYGEWSJFIGNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)N)C(=O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[4-(Aminomethyl)phenyl]-3-(propan-2-yl)urea](/img/structure/B1518942.png)

![3-[5-(2-Bromophenyl)furan-2-yl]propanoic acid](/img/structure/B1518947.png)










![2-amino-N-[2-(4-methoxyphenoxy)ethyl]benzamide](/img/structure/B1518965.png)